Tapi-1

Vue d'ensemble

Description

TAPI-1, également connu sous le nom d'inhibiteur de la protéase du facteur de nécrose tumorale alpha-1 (TNF-α), est un composé qui inhibe l'activité des métalloprotéinases matricielles et de l'enzyme de conversion du facteur de nécrose tumorale alpha. Il s'agit d'un analogue structurel du TAPI-0, mais il présente une activité plus stable in vitro. This compound est connu pour sa capacité à bloquer la désintégration de plusieurs protéines de surface cellulaire, notamment le récepteur de l'interleukine-6 et le récepteur du facteur de nécrose tumorale p60 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du TAPI-1 implique plusieurs étapes, commençant par la préparation de la structure de base, qui comprend l'incorporation de groupes aminoéthyle et naphtyle. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. L'étape finale comprend souvent l'ajout d'un groupe hydroxylamine pour obtenir la fonctionnalité acide hydroxamique .

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Cela comprend le contrôle de la température, de la pression et du temps de réaction. L'utilisation de réacteurs à écoulement continu et de techniques de purification avancées, telles que la chromatographie, est courante dans les environnements industriels pour produire le this compound efficacement .

Analyse Des Réactions Chimiques

Types de réactions

TAPI-1 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier le groupe acide hydroxamique en d'autres groupes fonctionnels.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes aminoéthyle ou naphtyle, conduisant à différents dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités et propriétés biologiques .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme outil pour étudier l'inhibition des métalloprotéinases matricielles et de l'enzyme de conversion du facteur de nécrose tumorale alpha.

Biologie : Employé dans la recherche pour comprendre le rôle des métalloprotéinases dans les processus cellulaires et les mécanismes de la maladie.

Médecine : Enquêté sur ses effets thérapeutiques potentiels dans des affections telles que le cancer, l'inflammation et les maladies cardiovasculaires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant les métalloprotéinases et les enzymes associées .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité des métalloprotéinases matricielles et de l'enzyme de conversion du facteur de nécrose tumorale alpha. Ces enzymes sont impliquées dans la désintégration des protéines de surface cellulaire, qui jouent un rôle crucial dans divers processus cellulaires. En bloquant ces enzymes, this compound peut moduler l'activité de protéines telles que le récepteur de l'interleukine-6 et le récepteur du facteur de nécrose tumorale, conduisant à des effets anti-inflammatoires et antitumoraux .

Applications De Recherche Scientifique

Case Study: Esophageal Squamous Cell Carcinoma

Recent studies have highlighted the efficacy of TAPI-1 in treating esophageal squamous cell carcinoma (ESCC). In vitro experiments demonstrated that this compound significantly inhibited ESCC cell viability, migration, and invasion while enhancing chemosensitivity to cisplatin.

| Concentration (μM) | Effect on Cell Viability | Effect on Migration/Invasion | Cisplatin Sensitivity |

|---|---|---|---|

| 5 | Inhibited | Inhibited | Enhanced |

| 10 | Inhibited | Not assessed | Enhanced |

| 20 | Inhibited | Not assessed | Enhanced |

The study concluded that this compound's anti-cancer effects are mediated through the suppression of the NF-kB signaling pathway, crucial for cancer cell survival and proliferation .

Role in Inflammation

This compound is also instrumental in modulating inflammatory responses. It inhibits the release of pro-inflammatory cytokines, which are often implicated in chronic inflammatory diseases. By blocking TACE activity, this compound can reduce inflammation-related tissue damage.

Case Study: Cardiac Dysfunction

A study involving myocardial infarction (MI) rats demonstrated that targeted delivery of this compound via neutrophil-mimic nanoparticles significantly ameliorated cardiac dysfunction and remodeling. The results indicated a marked reduction in inflammatory markers and improved cardiac function post-treatment.

| Parameter | Control Group | This compound Treatment Group |

|---|---|---|

| Cardiac Function Score | 40 | 75 |

| Inflammatory Marker Levels | High | Low |

This suggests that this compound may serve as a therapeutic agent in managing cardiac inflammation following MI .

Impact on Neurodegenerative Diseases

This compound has been investigated for its potential neuroprotective effects due to its ability to inhibit the release of soluble amyloid precursor protein alpha (sAPPα), which is associated with Alzheimer’s disease pathology. By blocking sAPPα release, this compound may help mitigate neurodegeneration.

| Experimental Condition | sAPPα Release (ng/mL) |

|---|---|

| Control | 150 |

| This compound Treatment | 50 |

In HEK293 cells expressing muscarinic receptors, treatment with this compound resulted in a significant reduction in sAPPα levels, suggesting its potential application in Alzheimer's disease therapeutics .

Analgesic Properties

Research indicates that this compound may have analgesic properties by inhibiting the release of pain-associated mediators. Experimental models have shown reduced pain behavior in mice treated with this compound following inflammatory stimuli.

| Pain Response Score | Control Group | This compound Treatment Group |

|---|---|---|

| High | Yes | No |

This finding opens avenues for further exploration into this compound as a potential treatment for pain management .

Mécanisme D'action

TAPI-1 exerts its effects by inhibiting the activity of matrix metalloproteinases and tumor necrosis factor-alpha converting enzyme. These enzymes are involved in the shedding of cell surface proteins, which play a crucial role in various cellular processes. By blocking these enzymes, this compound can modulate the activity of proteins such as interleukin-6 receptor and tumor necrosis factor receptor, leading to anti-inflammatory and anti-tumor effects .

Comparaison Avec Des Composés Similaires

Composés similaires

TAPI-0 : Un analogue structurel du TAPI-1 avec une activité similaire mais moins stable.

Marimastat : Un autre inhibiteur des métalloprotéinases matricielles avec des caractéristiques structurelles différentes.

Batimastat : Un inhibiteur à large spectre des métalloprotéinases matricielles utilisé dans la recherche sur le cancer

Unicité du this compound

This compound est unique en raison de son activité stable in vitro et de sa capacité à inhiber à la fois les métalloprotéinases matricielles et l'enzyme de conversion du facteur de nécrose tumorale alpha. Cette double inhibition en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .

Activité Biologique

TAPI-1 (TNF-alpha protease inhibitor I) is a synthetic compound recognized primarily for its inhibitory effects on matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme (TACE or ADAM17). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

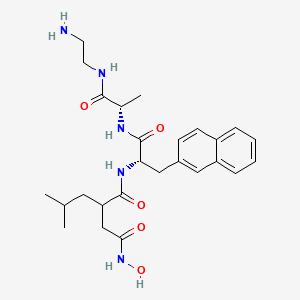

- Chemical Name : N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-alanyl-L-alaninamide

- Molecular Formula : C26H37N5O5

- Purity : ≥95%

This compound functions by inhibiting the enzymatic activity of TACE/ADAM17 and MMPs, which are involved in the shedding of various cell surface proteins, including:

- TNF-alpha

- IL-6 receptor

- p60 and p80 TNF receptors

The inhibition of these enzymes leads to a reduction in inflammatory responses and cellular signaling pathways associated with cancer progression and other pathological conditions. The IC50 values for this compound demonstrate its potency:

- MMP inhibition : IC50 = 8.09 µM

- Muscarinic receptor-stimulated sAPPα release : IC50 = 3.61 µM

- Constitutive sAPPα release : IC50 = 920 nM .

In Vitro Studies

-

Cell Viability and Migration :

- A study on esophageal squamous cell carcinoma (ESCC) revealed that this compound significantly inhibited cell viability at higher concentrations (10–20 µM) while promoting apoptosis and enhancing chemosensitivity to cisplatin at lower doses (5 µM). The mechanism involved suppression of the NF-κB signaling pathway, crucial for cancer cell survival .

- Inflammatory Response :

Animal Studies

This compound has also been tested in vivo, showing promising results in models of neuropathic pain. The compound reduced pain-associated behaviors in mice with induced mononeuropathy, indicating its potential as a therapeutic agent for pain management .

Case Study 1: ESCC Treatment

A recent case study investigated the effects of this compound on two ESCC cell lines (TE-1 and Eca109). The findings highlighted that:

- Higher doses inhibited cell viability.

- Lower doses reduced migration and invasion.

- This compound enhanced sensitivity to cisplatin by modulating NF-kB signaling .

Case Study 2: Inflammatory Response in Renal Cells

In another study focusing on renal inflammation, this compound was shown to mitigate oxidative stress markers and inflammatory cytokine production in HK2 cells treated with LPS. The results indicated a protective role against inflammation-induced cellular damage .

Data Summary

| Activity | IC50 Value | Effect |

|---|---|---|

| MMP Inhibition | 8.09 µM | Blocks MMP activity |

| Muscarinic Receptor-stimulated sAPPα Release | 3.61 µM | Inhibits soluble APPα release |

| Constitutive sAPPα Release | 920 nM | Reduces APP cleavage |

Propriétés

IUPAC Name |

N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21?,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNBSWDIOCXWJW-OWHMDLSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.